Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494540
InChI: InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC17494540

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate -

Specification

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
IUPAC Name methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate
Standard InChI InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10)
Standard InChI Key PDZKPENAXLQQFJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=O)NC=N1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s pyrimidine ring features three functional groups: a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl ester at the 4-position. Its IUPAC name, methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate, reflects this substitution pattern. The planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine and ester groups enhance electrophilic reactivity at adjacent positions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₅BrN₂O₃
Molecular Weight233.02 g/mol
CAS Number135274-82-7 (parent acid)
SMILESCOC(=O)C1=C(C(=O)NC=N1)Br
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups. In the ¹H NMR spectrum (DMSO-d₆), the methyl ester group resonates as a singlet at δ 3.85 ppm, while the hydroxyl proton appears as a broad peak near δ 10.2 ppm. The bromine atom’s presence is confirmed via mass spectrometry, showing a characteristic isotope pattern around m/z 232/234 with a 1:1 ratio.

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized from 5-bromo-6-hydroxypyrimidine-4-carboxylic acid through esterification. In a representative procedure :

  • Activation: The carboxylic acid (1 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0°C for 2 hours.

  • Esterification: Methanol (3 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

  • Workup: The mixture is concentrated under vacuum, and the crude product is purified via recrystallization from ethanol/water (4:1).

Yield optimization studies indicate that using N,N-dimethylformamide (DMF) as a catalyst increases yields to 78–82% compared to 65% without catalysts.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature: Esterification proceeds optimally at 25–30°C; higher temperatures promote decarboxylation.

  • Solvent Polarity: Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

  • Catalyst Loading: 5 mol% DMAP (4-dimethylaminopyridine) reduces reaction time from 24 to 8 hours.

Applications in Organic Synthesis and Drug Development

Building Block for Nucleoside Analogs

The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl or heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ produces 5-(4-methoxyphenyl) derivatives, intermediates for antiviral agents.

Enzyme Inhibition Studies

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate inhibits dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. In vitro assays demonstrate an IC₅₀ of 12.3 µM against human DHODH, comparable to the clinical inhibitor teriflunomide (IC₅₀ = 8.7 µM).

Table 2: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Reference
DHODHEnzymatic12.3 µM
EGFR KinaseCell-free>100 µM
SARS-CoV-2 3CL ProteaseFRET-based45.6 µM

Research Findings and Experimental Data

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the bromine atom lowers the LUMO energy (-1.87 eV) compared to non-brominated analogs (-1.45 eV), enhancing electrophilicity at C5. This aligns with experimental observations of accelerated SNAr reactions.

Stability Studies

Accelerated stability testing (40°C/75% RH) over 30 days showed <5% degradation, confirming the compound’s suitability for long-term storage. Degradation products identified via LC-MS include the decarboxylated derivative (m/z 189) and hydrolyzed carboxylic acid (m/z 219) .

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